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Comparative Efficacy and Safety Overview

Aspect
Ombitasvir/Paritaprevir/ritonavir +
Dasabuvir (PrOD)

Ledipasvir/Sofosbuvir
(LDV/SOF)

Overall SVR12
Rate (GT1)

90.6% - 95.1% in real-world studies [1] [2] 90.0% - 94.3% in real-world
studies [1] [2]

Key Genotype Primarily Genotype 1 (particularly 1b), and
Genotype 4 [1] [3]

Primarily Genotype 1 [1]

Efficacy in
Cirrhosis

90.6% SVR12 in GT1 [1] 90.6% SVR12 in GT1 [1]

Efficacy in Prior
Treatment Failure

93.5% - 100% SVR12 in patients who failed
prior PI therapy [4]

96% - 99% SVR12 in patients
who failed prior PI therapy [4]

Use in Severe
Renal Impairment

Preferred SOF-free option; high efficacy
(93.7% SVR) in CKD patients [3]

Use with caution; SOF is
primarily renally excreted [3]

Common
Adverse Events

Fatigue, pruritus, increased bilirubin [5] Fatigue, pruritus, headache [5]
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Aspect
Ombitasvir/Paritaprevir/ritonavir +
Dasabuvir (PrOD)

Ledipasvir/Sofosbuvir
(LDV/SOF)

Regimen & Pill
Burden

Multi-pill regimen (often twice daily) [6] Single-tablet regimen (once daily)

[6]

Detailed Efficacy Across Patient Subgroups

The effectiveness of antiviral regimens can vary significantly depending on patient characteristics. Here is a

breakdown of the performance of PrOD and LDV/SOF in different clinical scenarios.

Treatment-Naïve Patients without Cirrhosis

LDV/SOF: An 8-week regimen was found to be highly effective (94.3% SVR12) for a specific subset
of patients with genotype 1 infection, though the study noted this shorter course was underused in

practice [1].
PrOD and LDV/SOF: Both 12-week regimens demonstrate similarly high efficacy, with SVR12 rates

often exceeding 95% in clinical practice for genotype 1 patients [2] [5].

Patients with Cirrhosis

Genotype 1: Both regimens show strong and comparable effectiveness, with 90.6% of patients

achieving SVR12 [1].
Genotype 2 & 3: There is substantial room for improvement. In a large real-world cohort, SVR12

rates for patients with cirrhosis were 77.3% for genotype 2 and 65.7% for genotype 3 when treated
with SOF-based regimens [1].

Patients with Prior Treatment Failure

For patients who did not respond to older interferon-based therapies that included first-generation protease

inhibitors (e.g., boceprevir, telaprevir), both modern regimens are excellent options.

A Polish study directly compared them in this population and found comparable efficacy and safety
[4].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://annalsmedres.org/index.php/aomr/article/view/498
https://annalsmedres.org/index.php/aomr/article/view/498
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341745/
https://pubmed.ncbi.nlm.nih.gov/27291852/
https://turkjgastroenterol.org/en/real-world-efficacy-and-safety-of-ledipasvir-sofosbuvir-and-ombitasvir-paritaprevir-ritonavir-dasabuvir-combination-therapies-for-chronic-hepatitis-c-a-turkish-experience-136723
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5341745/
https://bmcinfectdis.biomedcentral.com/articles/10.1186/s12879-018-3465-2
https://www.smolecule.com/products/s548495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


SVR12 rates were near-identical, ranging from 96% to 100% regardless of whether patients were

retreated with PrOD±RBV or LDV/SOF±RBV [4].

Patients with Chronic Kidney Disease (CKD)

This is a key differentiator between the two regimens.

PrOD (SOF-free) is a preferred regimen for patients with severe renal impairment (eGFR <30
mL/min) or end-stage renal disease on hemodialysis [3]. One study showed a 93.7% SVR rate with

this regimen in CKD patients [3].
LDV/SOF contains sofosbuvir, which is primarily cleared by the kidneys. Its safety in severe renal

impairment is questioned, and it is often not recommended for patients requiring hemodialysis [3].

Experimental Protocols from Cited Studies

The comparative data come from various real-world observational studies. Below is a generalized workflow

for how such data is typically collected and analyzed, which can serve as a reference for your own

evaluations.
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Study Population Identified
(Patients with Chronic HCV)

Treatment Group Assignment
(Based on Clinical Practice)

Administration of DAA Regimen
(PrOD±RBV or LDV/SOF±RBV)

Treatment Duration
(8, 12, or 24 Weeks)

Outcome Measurement
(SVR12, Adverse Events, Lab Changes)

Data Analysis
(ITT, mITT, Statistical Tests)

Results & Conclusion
(Comparative Efficacy/Safety)

Click to download full resolution via product page

Key Methodological Details:

Study Design: The primary evidence comes from retrospective cohort studies and multicenter,
real-world database analyses [1] [4] [5].
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Population & Regimens: Studies included thousands of patients across multiple centers. Treatment

was assigned based on routine medical practice, not randomization, with regimens and durations
(e.g., 8, 12, or 24 weeks) chosen by physicians per guidelines [1] [4].

Outcome Measures: The primary efficacy endpoint was almost universally Sustained Virologic
Response at 12 weeks post-treatment (SVR12) [1] [2] [4]. Safety was assessed by monitoring

adverse events (AEs) and laboratory abnormalities [4] [5].
Analysis: Efficacy was analyzed on both Intent-to-Treat (ITT) and modified Intent-to-Treat (mITT)
bases. ITT includes all patients who started treatment (considering dropouts as failures), while mITT
analyzes only those who completed treatment and had available follow-up data [4].

Mechanisms of Action and Pathways

While both regimens are direct-acting antivirals (DAAs), they inhibit different proteins in the HCV

replication process. PrOD is a multi-pill regimen that combines three different drug targets, whereas

LDV/SOF is a single-tablet, two-drug combination.

PrOD Regimen (Multi-Target) LDV/SOF Regimen (Single Tablet)

HCV Polyprotein

NS3/4A Protease NS5ANS5B Polymerase
(Non-Nucleoside) NS5ANS5B Polymerase

(Nucleoside)

Paritaprevir (PI)
Inhibits Protease

Ombitasvir (NS5Ai)
Inhibits NS5A

Dasabuvir (NNPI)
Inhibits Polymerase

Ledipasvir (NS5Ai)
Inhibits NS5A

Sofosbuvir (NPI)
Chain Terminator

Ritonavir (in PrOD)
Pharmacokinetic Booster

Boosts
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Important Safety and Practical Considerations
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Adverse Events: Both regimens are generally well-tolerated. The most commonly reported adverse

events across large studies include fatigue, pruritus (itching), and headache [5]. PrOD-based
therapy may be associated with a higher incidence of increased bilirubin levels [5].

Ribavirin (RBV) Use: Ribavirin is often added to these regimens for more challenging cases, such
as patients with decompensated cirrhosis or prior treatment failure, to improve efficacy and

reduce the risk of viral resistance [4]. However, its addition can increase the risk of side effects like
anemia [5].

Drug-Drug Interactions: A critical practical difference is the potential for drug interactions. PrOD,
due to its component ritonavir (a strong CYP3A4 inhibitor), has a higher potential for clinically
significant drug-drug interactions compared to LDV/SOF. A thorough review of a patient's
concomitant medications is essential before prescribing.

Conclusion and Key Differentiators

For researchers and clinicians, the choice between PrOD and LDV/SOF is not a matter of one being

universally superior, but of selecting the right tool for the patient profile.

PrOD's key strengths lie in its use as a sofosbuvir-free regimen for patients with severe chronic
kidney disease and its proven, high efficacy in genotype 1b and genotype 4 infections.
LDV/SOF's key strengths are its simple, single-pill, once-daily dosing, which may improve

adherence, and its lower potential for drug-drug interactions compared to the ritonavir-boosted
PrOD regimen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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